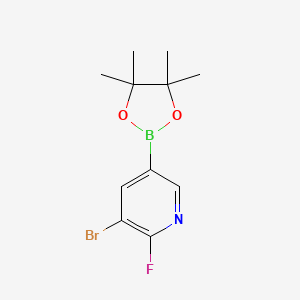

3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

The structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including compounds similar to 3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined. These studies reveal insights into their orientation, bond angles, and stability, which are crucial for their applications in combinatorial chemistry and as building blocks for further synthetic modifications (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystal Structure Analysis

Boric acid ester intermediates featuring the this compound structure have been synthesized. These compounds are characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into their molecular structures and physicochemical properties. Such detailed analyses are crucial for their application in materials science and organic synthesis (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Investigations into the molecular electrostatic potential and frontier molecular orbitals of compounds like this compound, through Density Functional Theory (DFT) studies, reveal their electronic properties. These studies are fundamental for designing molecules with desired electronic characteristics for applications in electronics and photonics (Huang et al., 2021).

Coordination Chemistry and Metal Complex Formation

The coordination chemistry involving nitrogen-boron coordination and its implications for hydrogen bonding in pyridoxaboroles, compounds related to the this compound, has been explored. Such studies help in understanding the formation of coordination polymers and their potential applications in catalysis and materials science (Steciuk et al., 2015).

Photophysical Properties and Fluorescence

The synthesis and investigation of fluorophores related to this compound have contributed to the understanding of solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These properties are crucial for the development of new fluorescent materials for sensing, imaging, and optoelectronic applications (Li et al., 2009).

Mecanismo De Acción

Target of action

Boronic esters are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool in synthetic chemistry for creating carbon-carbon bonds .

Biochemical pathways

Compounds with similar structures have been used as intermediates in the synthesis of various bioactive molecules .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJLDTKCQIPVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)

![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)

![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)

![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)